molecular formula C8H9NO2 B124193 3,5-Dimethyl-4-nitrosophenol CAS No. 19628-76-3

3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193
CAS No.: 19628-76-3
M. Wt: 151.16 g/mol
InChI Key: ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol, characterized by the presence of two methyl groups at the 3 and 5 positions and a nitroso group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitrosophenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the 4 position, which is subsequently reduced to a nitroso group. Common reagents used in this process include nitric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitroso group is further oxidized to a nitro group.

    Reduction: The compound can be reduced to form 3,5-dimethyl-4-aminophenol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.

Major Products:

    Oxidation: 3,5-Dimethyl-4-nitrophenol.

    Reduction: 3,5-Dimethyl-4-aminophenol.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-nitrosophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

    3,5-Dimethyl-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.

    3,5-Dimethyl-4-aminophenol: Similar structure but with an amino group instead of a nitroso group.

    4-Nitrosophenol: Lacks the methyl groups present in 3,5-Dimethyl-4-nitrosophenol.

Uniqueness: this compound is unique due to the presence of both methyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284616
Record name 3,5-Dimethyl-4-nitrosophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19628-76-3
Record name 3,5-Dimethyl-4-nitrosophenol
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Record name 3,5-Dimethyl-4-nitrosophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19628-76-3
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Synthesis routes and methods I

Procedure details

750 ml of concentrated HCl are added to a solution of 3,5-dimethyl phenol (80.6 g) in 750 ml of 95% ethyl alcohol. The mixture is cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of H2O is added dropwise to the reaction mixture. The mixture is stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture is filtered to give a yellow solid which is recrystallized from hot methanol and filtered to give 71.45 grams of a yellow solid, M.P. 180°-181° C. (dec).
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[3,5-Dimethyl-4-nitrophenol was synthesized by the reference procedures (U.S. Pat. No. 4,564,640) J 750 ml of Concentrated hydrochloric acid was added to a solution of 3,5-dimethylphenol (80.6 g) in 750 ml of 95% ethanol. The mixture was cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of water was added dropwise to the reaction mixture. The mixture was stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture was filtered to give a yellow solid which was recrystallized from hot methanol and filtered to give 71.45 g of 3,5-dimethyl-4-nitrosophenol as a yellow solid. Mp. 180-181° C.
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

750 ml of concentrated HClare added to a solution of 3,5-dimethyl phenol (80.6 g) in 750 ml of 95% ethyl alcohol. The mixture is cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C. a solution of NaNO2 (69.0 g) in 150 ml of H2O is added dropwise to the reaction mixture. The mixture is stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture is filtered to give a yellow solid which is recrystallized from hot methanol and filtered to give 71.45 grams of a yellow solid, M.P. 180°-181° C. (dec).
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research article ["SYNTHESIS OF N-SUBSTITUTED 3,5-DIMETHYL-4-NITROSOANILINES BY AMINATION 3,5-DIMETHYL-4-NITROSOPHENOLA"] [] focuses on a novel method for synthesizing N-substituted 3,5-dimethyl-4-nitrosoanilines. This method utilizes 3,5-dimethyl-4-nitrosophenol as a starting material and reacts it with primary amines. [] While the article doesn't delve into the specific applications of these synthesized compounds, N-substituted anilines, in general, are important building blocks in various fields like pharmaceuticals, dyes, and agrochemicals. This new synthetic route could potentially offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods.

A: While the provided article [] focuses on a specific synthesis method using this compound, it does not delve into a comparative analysis with other potential synthesis routes. Further research is required to understand the advantages and disadvantages of this particular method compared to other existing or yet to be discovered approaches.

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